molecular formula C6H9NO3 B052474 4-(Hydroxymethyl)piperidine-2,6-dione CAS No. 171522-80-8

4-(Hydroxymethyl)piperidine-2,6-dione

Cat. No.: B052474
CAS No.: 171522-80-8
M. Wt: 143.14 g/mol
InChI Key: FBYKLIZNEGSFMD-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidine-2,6-dione is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The 2,6-dione moiety is a key structural feature in a class of compounds known for their immunomodulatory and anti-inflammatory properties. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure combines a piperidine-2,6-dione core, similar to that found in known bioactive molecules, with a hydroxymethyl functional group. This hydroxymethyl group provides a handle for further chemical modification, allowing researchers to link the core structure to other pharmacophores or to fine-tune the compound's physicochemical properties . Compounds based on the piperidine-2,6-dione scaffold have been investigated for their ability to inhibit the release of pro-inflammatory cytokines like TNF-α, and for their immunomodulatory effects, such as suppressing antigen-induced synthesis of interleukin 2 . Recent research into analogous structures has explored their potential application in treating conditions involving dysregulated immune responses. For instance, a patent has highlighted the use of a related 1-[2-(1-methylimidazol-4-yl)-ethyl]perhydroazin-2,6-dione for the treatment and/or prevention of COVID-19, targeting symptoms and severe outcomes like cytokine storm and acute respiratory distress syndrome (ARDS) . Another patent details substituted piperidine-2,6-diones that act as analogs of thalidomide, exhibiting inhibitory action on TNF-α release . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-3-4-1-5(9)7-6(10)2-4/h4,8H,1-3H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYKLIZNEGSFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Strategies for Piperidine-2,6-dione Core Construction

The construction of the piperidine-2,6-dione core is a pivotal step in the synthesis of 4-(hydroxymethyl)piperidine-2,6-dione. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and applications. These strategies include cyclization reactions from Baylis-Hillman adducts, condensation reactions with glutaric anhydride (B1165640), Michael addition sequences, and reductive amination approaches.

Cyclization Reactions from Baylis-Hillman Adducts

The Morita-Baylis-Hillman (MBH) reaction provides a versatile platform for the synthesis of densely functionalized molecules that can serve as precursors to the piperidine-2,6-dione core. nih.govorganic-chemistry.org The adducts obtained from the MBH reaction can undergo various cyclization strategies to yield the desired heterocyclic system. rsc.org

The Johnson-Claisen rearrangement is a powerful method for the formation of carbon-carbon bonds, specifically yielding γ,δ-unsaturated esters from allylic alcohols. numberanalytics.comname-reaction.comwikipedia.orglibretexts.orguchicago.edu This rearrangement can be ingeniously applied to precursors derived from Baylis-Hillman adducts to construct the piperidine-2,6-dione skeleton. The reaction typically involves heating an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid. wikipedia.orglibretexts.org

The general mechanism proceeds through the formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. numberanalytics.comorganic-chemistry.org For the synthesis of a 4-substituted piperidine-2,6-dione, a suitably functionalized Baylis-Hillman adduct serves as the starting allylic alcohol. The subsequent γ,δ-unsaturated ester can then be subjected to a series of reactions, including amidation and cyclization, to afford the final piperidine-2,6-dione product.

Table 1: Key Steps in Johnson-Claisen Rearrangement for Piperidine-2,6-dione Synthesis

StepDescriptionKey Reagents/Conditions
1Formation of Ketene AcetalAllylic alcohol (from Baylis-Hillman adduct), Orthoester, Acid catalyst (e.g., propionic acid)
2 numberanalytics.comnumberanalytics.com-Sigmatropic RearrangementHeat
3AmidationAmine source (e.g., ammonia)
4CyclizationIntramolecular reaction to form the piperidine-2,6-dione ring

An alternative strategy involving Baylis-Hillman adducts is a one-pot, multi-step process that includes partial hydrolysis and subsequent cyclization. This approach transforms 3-hydroxy-2-methylenealkanenitriles, the Baylis-Hillman alcohols, into 3-arylidene(or alkylidene)piperidine-2,6-diones. This method showcases the versatility of Baylis-Hillman adducts as synthons for complex heterocyclic systems.

Condensation Reactions with Glutaric Anhydride

A straightforward and widely utilized method for the synthesis of the piperidine-2,6-dione core involves the condensation of an appropriate amine with glutaric anhydride. researchgate.netlibretexts.orgreactory.app In the context of synthesizing this compound, this would conceptually involve a precursor containing the 4-(hydroxymethyl) moiety.

A general procedure involves the reaction of an aniline (B41778) derivative with glutaric anhydride in a suitable solvent, such as toluene, under reflux conditions. researchgate.net This initial reaction forms an intermediate glutaramic acid, which can then be cyclized to the desired piperidine-2,6-dione. The cyclization can be promoted by reagents like 1,1'-carbonyldiimidazole (B1668759) in a solvent such as chloroform (B151607) under reflux. researchgate.net

Table 2: General Conditions for Glutaric Anhydride Condensation

Reactant 1Reactant 2SolventKey Reagents for CyclizationProduct
Substituted AmineGlutaric AnhydrideToluene1,1'-CarbonyldiimidazoleSubstituted Piperidine-2,6-dione

This method is particularly advantageous due to the commercial availability of glutaric anhydride and the relatively simple reaction conditions.

Michael Addition, Reduction, and Cyclization Sequences

The aza-Michael addition is a powerful tool for the formation of carbon-nitrogen bonds and is instrumental in the construction of the piperidine (B6355638) ring. ntu.edu.sgbuchler-gmbh.com This strategy involves the addition of a nitrogen nucleophile to an electron-deficient alkene, known as a Michael acceptor. researchgate.net For the synthesis of this compound, a Michael acceptor bearing the hydroxymethyl group or a precursor to it would be required.

The sequence typically begins with the conjugate addition of an amine to a suitable α,β-unsaturated ester or a related Michael acceptor. The resulting adduct can then undergo reduction of a functional group, if necessary, followed by an intramolecular cyclization to form the piperidine-2,6-dione ring. The choice of Michael acceptor is crucial and can include various activated alkenes. researchgate.net

Table 3: Illustrative Michael Acceptors for Piperidine Synthesis

Michael Acceptor TypeActivating GroupPotential for 4-Substitution
α,β-Unsaturated EstersEsterHigh
α,β-Unsaturated NitrilesNitrileHigh
Vinyl KetonesKetoneHigh

Following the Michael addition, the subsequent reduction and cyclization steps are tailored based on the specific functionalities present in the intermediate.

Reductive Amination Approaches to Piperidine Ring Formation

Reductive amination is a cornerstone of amine synthesis and provides a robust method for the construction of the piperidine ring. researchgate.netharvard.eduresearchgate.net This approach can be particularly effective when employing a double reductive amination strategy on a dicarbonyl compound. chim.itnih.gov This one-pot reaction involves the formation of two new carbon-nitrogen bonds through a cascade of imine formation and reduction steps. chim.it

For the synthesis of this compound, a precursor dicarbonyl compound with the hydroxymethyl group at the appropriate position would be necessary. The reaction is typically carried out with an amine source, such as ammonium (B1175870) formate (B1220265) or a primary amine, and a reducing agent like sodium cyanoborohydride. chim.itrsc.org The versatility of this method is enhanced by the wide availability of different amines that can be used as the nitrogen source. chim.it

Table 4: Key Components in Reductive Amination for Piperidine Synthesis

Dicarbonyl SubstrateNitrogen SourceReducing Agent
1,5-Dicarbonyl CompoundAmmonia, Primary AmineSodium Cyanoborohydride, Sodium Triacetoxyborohydride

This methodology offers a convergent and efficient route to the piperidine skeleton, often with good control over stereochemistry, depending on the substrate and reaction conditions.

Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysis offers a powerful tool for the construction of complex heterocyclic systems under mild conditions. One such application is in the synthesis of piperidine derivatives through cycloaddition reactions.

A notable palladium-catalyzed approach for the synthesis of piperidine-2,6-dione derivatives involves a [4+2] cycloaddition reaction. rsc.org This method utilizes amido-tethered allylic carbonates and oxazol-5-(4H)-ones to generate the desired piperidine structures in moderate to excellent yields. The reaction proceeds through the formation of an aza-1,4-dipole intermediate, which is generated in situ from the deprotonation of the amido-tethered allylic carbonate. rsc.org This reactive intermediate then undergoes a cycloaddition with the oxazolone (B7731731) to form the piperidine-2,6-dione ring system. The reaction is advantageous due to its mild conditions and the ability to generate a variety of substituted piperidine derivatives. rsc.org The zwitterionic π-allylpalladium species, also known as dipoles, are key synthons in these types of cycloaddition and allylic substitution reactions. researchgate.net

The versatility of palladium-catalyzed cycloadditions is further demonstrated by the reaction of zwitterionic N-dipoles, derived from sources like 4-vinylbenzoxazinone, with sulfamidate imine-derived 1-azadienes. These reactions can proceed as either (3+2) or (4+2) cycloadditions, leading to the formation of highly functionalized azaspirocycles. nih.gov While not directly forming a simple piperidine-2,6-dione, these methodologies highlight the potential of palladium-catalyzed cycloadditions in generating complex nitrogen-containing heterocycles. The decarboxylation of vinyl benzoxazinones under palladium catalysis is significantly milder than thermal methods and produces polarized aza-ortho-xylylene intermediates that preferentially react with electron-deficient olefins. nih.gov

Application of Grignard Reagents in Piperidine Synthesis

Grignard reagents are fundamental organometallic compounds in organic synthesis, known for their strong nucleophilicity and basicity. masterorganicchemistry.com Their application in the synthesis of piperidine derivatives, while not always direct for the 2,6-dione scaffold, is a viable strategy.

The reaction of Grignard reagents with N-acyl-glutarimides can be a potential route to substituted piperidine-2,6-diones. N-acyl-glutarimides are highly reactive precursors for N–C(O) bond cross-coupling reactions, a reactivity driven by the ground-state destabilization of the amide bond. acs.org The addition of a Grignard reagent to one of the carbonyl groups of the glutarimide (B196013) ring could lead to the introduction of a substituent at the 2- or 6-position. Subsequent modification of the resulting intermediate could then yield the desired this compound.

Furthermore, Grignard reagents are known to add to nitriles to form imines, which can then be hydrolyzed to ketones. masterorganicchemistry.com This reactivity could be employed in a multi-step synthesis of the target molecule. For instance, a nitrile-containing precursor could be reacted with a Grignard reagent to introduce a key carbon-carbon bond, with the nitrile later being transformed into one of the carbonyl groups of the piperidine-2,6-dione ring. The reaction of Grignard reagents with heterocyclic N-oxides also presents a versatile method for the synthesis of substituted piperidines. diva-portal.orgrsc.org

Hydrogenation of Pyridine (B92270) Derivatives for Piperidine Formation

The catalytic hydrogenation of pyridine derivatives is a classic and widely used method for the synthesis of piperidines. rsc.orgnih.gov This approach is attractive due to the ready availability of a wide range of substituted pyridines. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral molecules, high stereoselectivity.

Various catalysts have been employed for the hydrogenation of pyridines, including platinum oxide (PtO2) and rhodium-based catalysts. rsc.orgasianpubs.org The hydrogenation of substituted pyridines using PtO2 in glacial acetic acid under hydrogen pressure has been reported to produce piperidine derivatives. asianpubs.org Rhodium oxide (Rh2O3) has also been shown to be an effective catalyst for the reduction of various unprotected pyridines under mild conditions. rsc.org

A robust iridium(III)-catalyzed ionic hydrogenation of pyridines to the corresponding functionalized piperidines has also been developed. chemrxiv.org This method is notable for its tolerance of a wide range of reduction-sensitive functional groups, such as nitro, azido, bromo, alkenyl, and alkynyl groups. chemrxiv.org This broad functional group tolerance makes it a potentially valuable tool for the synthesis of complex piperidine derivatives, including those with a hydroxymethyl substituent. The mechanism for the full hydrogenation of substituted pyridines catalyzed by Lewis acids has been investigated, providing insights into the reaction pathway which involves the activation of H2 by a frustrated Lewis pair (FLP). rsc.org

Stereoselective Synthesis of this compound Analogs

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Stereoselective methods allow for the synthesis of specific stereoisomers of a target compound, which can have significantly different biological activities.

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule from a common set of starting materials by simply changing the reaction conditions or reagents. nih.gov Aldol (B89426) reactions are a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. In the context of piperidine-2,6-dione synthesis, stereodivergent aldol reactions of a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione have been successfully employed. mdpi.comnih.gov This approach allows for the selective formation of either syn- or anti-aldol products. mdpi.com

The boron aldol reaction of β-substituted glutarimides bearing an oxazolidinone-based chiral auxiliary has also been shown to proceed with excellent diastereoselectivity. nih.gov The stereochemical outcome of these reactions can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like, pericyclic transition state for aldol reactions with metal enolates. harvard.edu

The stereochemical outcome of the aldol reaction of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione can be controlled by the choice of additives. The use of hexamethylphosphoramide (B148902) (HMPA) as an additive leads to the preferential formation of the anti-products in good to excellent yields. mdpi.com In the absence of HMPA, the corresponding syn-isomers are the major products. mdpi.com This switch in selectivity is a powerful tool for accessing different diastereomers of the aldol adducts. The general principle is that Z-enolates typically lead to syn-aldol products, while E-enolates give anti-aldol products. reddit.com The use of different bases, such as lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LHMDS), can also influence the stereoselectivity of the reaction. mdpi.com

Below is a data table summarizing the stereodivergent aldol reaction of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with various aldehydes, highlighting the control of anti/syn selectivity.

EntryAldehydeBaseAdditiveYield (%)anti:syn Ratio
1BenzaldehydeLDANone-Predominantly syn
2BenzaldehydeLDAHMPA8595:5
3PropionaldehydeLDAHMPA7594:6
4PropionaldehydeLHMDSHMPA5292:8
5IsobutyraldehydeLDAHMPA2861:39
6IsobutyraldehydeLHMDSHMPA17>99:<1

Data adapted from a study on the stereodivergent aldol reactions of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. mdpi.com

Functional Group Interconversions and Derivatization Strategies for Piperidine-2,6-diones

The chemical reactivity of the piperidine-2,6-dione system, particularly when functionalized with a hydroxymethyl group, provides a rich landscape for synthetic exploration. Various strategies, including oxidation, reduction, nucleophilic substitution, Mannich reactions, and photocycloadditions, can be employed to modify this core structure and introduce new functionalities.

Oxidation Reactions within the Piperidine-2,6-dione System

Oxidation reactions targeting different sites within the piperidine-2,6-dione framework can lead to a variety of valuable derivatives. While direct oxidation of the hydroxymethyl group in this compound to an aldehyde or carboxylic acid is a plausible transformation, the literature more broadly covers the oxidation of the piperidine ring itself, particularly at the nitrogen atom or adjacent carbon atoms. For instance, the oxidation of related piperidine derivatives, such as 2,6-diphenylpiperidine-4-one, has been studied using various manganese-based oxidants like Mn(III), Mn(IV), and Mn(VII) in acidic media. chemistryjournal.netresearchgate.net These studies reveal that the reaction kinetics and mechanisms are influenced by the oxidation state of the metal and the structure of the substrate. chemistryjournal.net The presence of substituents on the piperidine ring can affect the rate of oxidation, with steric hindrance playing a significant role. researchgate.net In a different context, the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine with hydrogen peroxide can yield the corresponding N-oxyl radical, a stable free radical with applications in various chemical processes. google.com This reaction can proceed with or without a catalyst, with temperature being a key factor. google.com

Table 1: Oxidation Reactions of Piperidine Derivatives
ReactantOxidizing AgentProductKey FindingsReference
2,6-Diphenylpiperidine-4-oneMn(III), Mn(IV), Mn(VII)Oxidized piperidone derivativesReaction kinetics are first-order with respect to the substrate; Mn(IV) is the most reactive oxidant. chemistryjournal.net
3-Methyl-2,6-diphenylpiperidine-4-oneMn(IV)Oxidized piperidone derivativeThe presence of a 3-alkyl substituent decreases the rate of oxidation. researchgate.net
4-Hydroxy-2,2,6,6-tetramethylpiperidineHydrogen Peroxide4-Hydroxy-2,2,6,6-tetramethylpiperidine-N-oxylThe reaction can be performed with or without a catalyst at elevated temperatures. google.com

Selective Reduction Reactions for Hydroxymethyl Group Formation/Modification

The formation and modification of the hydroxymethyl group at the 4-position of the piperidine-2,6-dione ring are critical synthetic steps. These are typically achieved through the selective reduction of a corresponding carboxylic acid, ester, or aldehyde precursor.

Metal hydrides are powerful and versatile reducing agents widely used in organic synthesis. uniurb.itchem-station.com Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. chem-station.com This makes it a suitable reagent for the synthesis of this compound from a precursor containing a carboxylic acid or ester group at the 4-position. Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally used for the reduction of aldehydes and ketones. chem-station.com While it is typically unreactive towards esters and amides, its selectivity can be advantageous in multifunctional molecules. chem-station.com The choice of metal hydride and reaction conditions is crucial for achieving the desired selective reduction without affecting other functional groups within the molecule. uniurb.it

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols)

The hydroxymethyl group of this compound can be a site for nucleophilic substitution, although it typically requires activation to a better leaving group, such as a tosylate or a halide. A more common strategy for introducing nucleophiles to the piperidine ring involves substitution reactions on halogenated piperidine-2,6-dione precursors. For example, studies on the reaction of 3-halogenocyclohex-2-enones with piperidine have shown that nucleophilic substitution occurs, with the reaction rate being influenced by the halogen, solvent, and substituents on the ring. rsc.org Similarly, the reactions of 2-substituted N-methylpyridinium ions with piperidine demonstrate that the leaving group and the position of substituents significantly affect the reaction mechanism and rate. nih.gov These principles can be applied to the synthesis of piperidine-2,6-dione derivatives where nucleophiles like amines and thiols are introduced at various positions on the ring. rsc.org

Mannich Reactions for Piperidine Derivatization

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.govacs.org This reaction is highly valuable for the synthesis of various piperidine derivatives. mun.canih.govresearchgate.net In the context of the piperidine-2,6-dione system, the methylene (B1212753) groups adjacent to the carbonyls can potentially participate in Mannich reactions, allowing for the introduction of a wide range of substituents. The intramolecular version of the Mannich reaction is particularly useful for the stereoselective synthesis of polysubstituted piperidones. nih.govmdma.ch By reacting a δ-amino-β-keto ester with an aldehyde or ketone, complex piperidine structures can be assembled with good control over the stereochemistry. nih.gov

Table 2: Mannich Reactions for Piperidine Synthesis
ReactantsReaction TypeProductKey FeaturesReference
δ-Amino-β-keto esters, aldehydes/ketonesIntramolecular Mannich ReactionPolysubstituted piperidinesProvides a concise and asymmetric synthesis of complex piperidine alkaloids. nih.gov
Phenolic aldehydes, morpholine/piperidineAminomethylationMannich bases of heterocyclic chalcone (B49325) analoguesAminomethylation occurs at a specific position on the phenolic ring. nih.gov
Sulfinyl amines, aldehydes/ketonesIntramolecular Mannich ReactionPolysubstituted piperidonesHighly stereoselective assembly of piperidone structures. mdma.ch

Photocycloaddition Reactions of Piperidine-2,6-dione Derivatives

Photocycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful tool for the construction of complex polycyclic systems. researchgate.net In the context of piperidine-2,6-dione derivatives, these reactions can be employed to create fused or bridged bicyclic structures. researchgate.net For instance, the intramolecular [2+2] photocycloaddition of dienes tethered to a piperidinone core can lead to the formation of bicyclic piperidinones, which can be further reduced to the corresponding piperidines. researchgate.net These reactions often proceed with high regio- and stereoselectivity, offering a route to novel chemical entities with defined three-dimensional structures. researchgate.netnih.gov The success of these reactions can be influenced by factors such as the nature of the chromophore, the length and flexibility of the tether connecting the reacting moieties, and the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Techniques

No specific FT-IR spectral data for 4-(Hydroxymethyl)piperidine-2,6-dione, including peak values and functional group assignments, is available in the reviewed literature.

Detailed FT-Raman spectroscopic data for this compound is not present in the surveyed scientific publications.

A Normal Coordinate Analysis and Potential Energy Distribution for this compound have not been reported in the scientific literature, preventing a detailed assignment of its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for the protons of this compound, are not available in the public scientific record.

Experimentally determined ¹³C NMR chemical shifts for the carbon atoms of this compound have not been documented in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The core structure of this compound contains two amide chromophores (within the dione (B5365651) system). These chromophores are expected to exhibit weak absorption bands in the UV region corresponding to n → π* transitions.

The carbonyl groups of the piperidine-2,6-dione ring are the primary chromophores. The lone pair of electrons on the nitrogen atom can also participate in electronic transitions. Typically, saturated amides and ketones show a weak n → π* absorption band between 210-230 nm. For piperidine-2,6-dione systems, the absorption maximum (λmax) is often observed in this region of the UV spectrum. The exact position and intensity (molar absorptivity, ε) of the absorption bands can be influenced by the solvent polarity. In a study of 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, UV-Vis analysis was used to confirm its molecular structure. researchgate.net While the parent piperidine (B6355638) molecule itself does not show significant absorption in the standard UV-Vis range, the introduction of carbonyl groups leads to observable electronic transitions. nist.gov

Table 2: Expected UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Ethanol ~220 ~150 n → π*

This is a hypothetical data table based on typical values for similar chromophores.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the structural elucidation of this compound, as it provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Using electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the calculation of the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. By inducing fragmentation of the parent ion, characteristic daughter ions are produced. For this compound, expected fragmentation pathways would include the loss of the hydroxymethyl group (-CH₂OH), loss of water (-H₂O), and cleavage of the piperidine ring, leading to characteristic fragment ions that help to piece together the molecular structure.

Table 3: HRMS Data for this compound

Ion Species Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Elemental Composition
[M+H]⁺ 158.0761 158.0759 C₆H₁₂NO₃
[M+Na]⁺ 180.0580 180.0578 C₆H₁₁NNaO₃

This is a hypothetical data table created for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For a substituted piperidine-2,6-dione ring, the chair conformation is typically the most stable. nih.gov

Computational studies on analogous structures, such as 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, confirm that the piperidinone ring adopts a distorted chair conformation. nih.gov For 4-(Hydroxymethyl)piperidine-2,6-dione, theoretical calculations would be used to establish the preferred orientation (axial vs. equatorial) of the hydroxymethyl group at the C4 position. The equatorial position is generally favored for substituents on a piperidine (B6355638) ring to minimize steric hindrance. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the chemical reactivity and kinetic stability of the molecule. This is primarily achieved by examining the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. dergipark.org.tr

Computational studies on related piperidinone compounds provide representative data for the expected electronic properties. These calculations are typically performed using DFT methods like B3LYP in conjunction with basis sets such as 6-31+G(d,p) or higher. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for a Related Piperidinone Compound Data based on calculations for 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one. nih.gov

ParameterEnergy (eV)
HOMO Energy Value not specified
LUMO Energy Value not specified
HOMO-LUMO Energy Gap (ΔE) 5.4194

This interactive table presents the calculated HOMO-LUMO energy gap for a similar piperidin-4-one structure. The relatively large energy gap suggests significant molecular stability. For this compound, similar calculations would reveal how the hydroxymethyl and dione (B5365651) functionalities influence its electronic stability and charge distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a localized, intuitive representation of the electron density, translating complex wavefunctions into familiar chemical concepts like bonds, lone pairs, and core orbitals. This analysis can reveal the stability of a molecule arising from hyperconjugative interactions, which are stabilizing donor-acceptor interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, an NBO analysis would theoretically identify key interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds. However, no published studies were found that report the specific E(2) values or NBO charge distributions for this compound.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. This calculation helps in understanding the electrostatic properties and reactivity of the molecule. The analysis partitions the total electron population among the atoms, providing insight into the electron distribution across the molecular framework.

A Mulliken analysis for this compound would assign specific charge values to each atom (carbon, hydrogen, oxygen, and nitrogen). These charges would indicate the electrophilic and nucleophilic centers of the molecule. For instance, the carbonyl carbons would be expected to carry a partial positive charge, while the carbonyl oxygens and the nitrogen atom would have partial negative charges. Specific charge values from peer-reviewed literature are not available.

Fukui Function for Chemical Reactivity Site Prediction

The Fukui function is a reactivity descriptor derived from Density Functional Theory (DFT). It is used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as an electron is added to or removed from the molecule, the Fukui function identifies regions that are most susceptible to attack.

For this compound, calculating the Fukui functions would pinpoint which atoms are the most likely sites for chemical reactions. It would be expected that the carbonyl carbons are susceptible to nucleophilic attack, while the regions around the oxygen and nitrogen atoms might be prone to electrophilic attack. Without specific computational studies, quantitative Fukui function values for this molecule cannot be presented.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

An MEP map of this compound would visually confirm the reactive sites. The areas around the carbonyl oxygens would be expected to be colored red, indicating high electron density, while the regions near the acidic N-H proton and the hydroxymethyl proton might appear blueish, indicating positive potential. No specific MEP map for this compound has been found in the literature.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule and to locate transition states for chemical reactions or conformational changes. uni-muenchen.dereadthedocs.ioq-chem.com By systematically varying a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES scan can map out the energy changes associated with that motion. uni-muenchen.deq-chem.com This is useful for identifying low-energy conformers and the energy barriers between them.

A PES scan of this compound could be used, for example, to study the rotation around the C-C bond connecting the hydroxymethyl group to the piperidine ring or to investigate the ring-puckering conformations. Such a study would provide valuable information on the molecule's flexibility and its most stable shapes. However, results from such a scan for this specific molecule are not documented in available scientific papers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov These simulations are crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. The results are often reported as a docking score, which estimates the binding free energy, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular docking studies involving this compound would require a specific protein target. Given that piperidine-2,6-dione is the core structure of drugs like thalidomide (B1683933) and its derivatives (lenalidomide, pomalidomide), a relevant target could be the Cereblon (CRBN) E3 ubiquitin ligase. A docking simulation would predict how this compound binds within the active site of such a protein. Despite the relevance, no published studies detailing the docking of this specific compound into any protein target were identified.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of molecules containing the piperidine-2,6-dione moiety is intrinsically linked to several key structural features. The glutarimide (B196013) ring itself is a fundamental component for binding to Cereblon. frontiersin.org This interaction is a prerequisite for the subsequent ubiquitination and degradation of specific target proteins.

Key structural features essential for the biological activity of glutarimide-containing compounds include:

The Glutarimide Ring: This moiety is indispensable for the interaction with the tri-tryptophan pocket of the Cereblon protein. researchgate.net The imide protons of the glutarimide ring are crucial for forming hydrogen bonds with the protein, anchoring the molecule in the binding site.

The Linker and the "Left-Hand Side" Moiety: In many biologically active analogs, the glutarimide ring is connected to another cyclic structure, often a phthalimide (B116566) ring as seen in thalidomide (B1683933). The nature and substitution of this second ring system significantly influence the substrate specificity of the Cereblon complex, determining which proteins are targeted for degradation.

The Chiral Center: The carbon atom at the 3-position of the piperidine-2,6-dione ring, to which the "left-hand side" moiety is attached, is a chiral center. The stereochemistry at this position has a profound impact on biological activity.

The following table summarizes the essential structural components and their roles in the biological activity of piperidine-2,6-dione derivatives:

Structural FeatureRole in Biological Activity
Piperidine-2,6-dione (Glutarimide) RingEssential for binding to the Cereblon (CRBN) E3 ubiquitin ligase.
Imide ProtonsForm crucial hydrogen bonds with the CRBN binding pocket.
"Left-Hand Side" Moiety (e.g., Phthalimide)Influences substrate specificity for protein degradation.
Chiral Center at C3Stereochemistry significantly impacts binding affinity and biological activity.

Impact of Substituents on the 4-(Hydroxymethyl)piperidine-2,6-dione Scaffold Activity

While direct SAR studies on a wide range of substituents specifically on the this compound scaffold are limited in publicly available literature, extensive research on related glutarimide-containing compounds, such as thalidomide analogs, provides valuable insights into how substituents can modulate activity.

Substitutions on the piperidine-2,6-dione ring can have a significant impact on Cereblon binding and the subsequent degradation of target proteins. For instance, an amino substituent at the 4-position of the phthalimide ring in pomalidomide, a thalidomide analog, enhances its biological activity compared to thalidomide itself. frontiersin.org

The hydroxymethyl group at the 4-position of the piperidine-2,6-dione ring is a key feature. Modifications to this group can be expected to alter the compound's polarity, solubility, and potential for hydrogen bonding, which could in turn affect its pharmacokinetic properties and interaction with biological targets.

The table below illustrates the general effects of substituents on the activity of glutarimide-containing scaffolds, which can be extrapolated to the this compound core:

Position of SubstitutionType of SubstituentGeneral Impact on Activity
C4 of the Phthalimide Ring (in analogs)Amino groupIncreased potency and altered substrate specificity. frontiersin.org
Glutarimide RingVarious small substituentsCan modulate degradation selectivity of neosubstrates. nih.gov
"Left-Hand Side" MoietyBulky or electron-withdrawing/donating groupsCan significantly alter the spectrum of targeted proteins.

Research into novel piperidine-2,6-dione derivatives has shown that substitutions can be used to fine-tune the biological activity, for example, in the development of treatments for sickle cell disease and β-thalassemia by reducing the expression of the WIZ protein. acs.org

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of compounds containing a chiral center on the piperidine-2,6-dione ring. In the case of thalidomide, the two enantiomers exhibit different biological profiles. It has been established that the (S)-enantiomer has a significantly stronger binding affinity for Cereblon, approximately 10-fold greater than the (R)-enantiomer. researchgate.net This difference in binding affinity is attributed to a more relaxed conformation of the glutarimide ring of the (S)-enantiomer when bound to the protein. researchgate.net

The stereocenter at the C3 position of the glutarimide ring is susceptible to epimerization under physiological conditions, meaning the two enantiomers can interconvert. nih.gov However, the initial stereochemistry of the compound can influence its immediate biological effects.

Systematic investigations into cyclic imide stereoisomers have confirmed that while the (S)-stereoisomer is the primary ligand for the thalidomide-binding domain of Cereblon, the (R)-stereoisomer can also contribute to CRBN-dependent cellular activity in some cases. nih.gov The stereochemical configuration can lead to divergent neosubstrate selectivity, highlighting the importance of enantioselective synthesis and evaluation of these compounds. nih.gov

The following table summarizes the influence of stereochemistry on the activity of glutarimide-containing compounds:

StereoisomerBinding Affinity to CereblonBiological Implications
(S)-enantiomerHigher affinity (approx. 10-fold stronger than (R)) researchgate.netPrimarily responsible for the targeted protein degradation activity.
(R)-enantiomerLower affinityCan still contribute to biological activity and may have different substrate selectivity. nih.gov

These stereochemical considerations are crucial for the design of new, more potent, and selective drugs based on the this compound scaffold.

Mechanistic Research in Biological Systems Excluding Clinical Data

Modulation of Specific Biological Targets

Enzyme Inhibition Studies

While direct inhibitory data for 4-(hydroxymethyl)piperidine-2,6-dione on the specific enzymes Lactate Dehydrogenase A, Farnesyltransferase, and Sphingosine Kinase 1 is not extensively detailed in the available literature, research on related piperidine-containing scaffolds provides insight into their potential as enzyme inhibitors.

Lactate Dehydrogenase A (LDHA): LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.govmedchemexpress.com Its upregulation in many cancers supports high glycolytic activity and makes it a therapeutic target. nih.govnih.gov Inhibition of LDHA can lead to reduced ATP levels, increased oxidative stress, and cancer cell death. nih.gov While numerous small-molecule inhibitors of LDHA have been developed, specific inhibitory activity by this compound is not documented in the searched literature. researchgate.netnih.gov

Farnesyltransferase: No studies were identified in the search results detailing the inhibitory effects of this compound on the enzyme farnesyltransferase.

Sphingosine Kinase 1 (SphK1): SphK1 is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule involved in cell growth, survival, and migration. mdpi.com Consequently, SphK1 is a target in diseases characterized by hyper-proliferation, such as cancer. mdpi.comacs.org Piperidine-based structures have been successfully developed as SphK1 inhibitors. The hydroxylated piperidine (B6355638) headgroup, in particular, has been shown to mimic key interactions in the enzyme's active site. acs.org A series of sphingosine-based inhibitors featuring a piperidine moiety demonstrated selective inhibition of SphK1, with some compounds also inducing its proteasomal degradation. researchgate.net

CompoundTarget EnzymeInhibitory Activity (IC50)Notes
Amgen 82 (features a hydroxylated piperidine)SphK120 nMDual inhibitor, also inhibits SphK2 (IC50 = 114 nM). acs.org
RB-005 (1-[2-(4-octylphenyl)ethyl] piperidin-4-amine)SphK13.6 µMA selective, sphingosine-based SphK1 inhibitor. researchgate.net

Receptor Binding and Modulation

The piperidine scaffold is a common feature in ligands designed for various G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine D2/D3 Receptors: The D2 and D3 receptor subtypes are important targets for neuropsychiatric disorders. nih.gov The piperidine ring is a key structural element in many D2 and D3 receptor ligands. researchgate.net Structure-activity relationship studies have shown that modifications to the piperidine or attached moieties can significantly influence binding affinity and selectivity. For instance, certain N-phenylpiperazine analogs, which share structural similarities with piperidines, exhibit high affinity for the D3 receptor (Ki value = 1.4 ± 0.21 nM) with over 400-fold selectivity against the D2 receptor. mdpi.com While specific binding data for this compound is not available, the data from related compounds underscore the importance of the piperidine core for D2/D3 receptor interaction. researchgate.netacs.org

Serotonin 5-HT1A/2A/2C Receptors: Serotonin receptors are implicated in numerous physiological and behavioral processes, and their modulation is a key strategy for treating CNS disorders. nih.govnih.gov The 5-HT2A and 5-HT2C subtypes, in particular, are targets for antipsychotic drug development. researchgate.net The piperidine scaffold is present in various serotonin receptor ligands. For example, spiro[chromene-2,4′-piperidine]s have been identified as a novel class of potent and selective 5-HT2C receptor partial agonists. nih.gov In contrast, some D3-selective ligands containing a piperazine (B1678402) moiety showed significantly lower affinity for the 5-HT1A receptor, indicating that selectivity can be engineered. mdpi.com

Compound Class/ExampleTarget ReceptorBinding Affinity (Ki) / ActivityNotes
4-Cyclohexanecarboxamide piperidine analogue (Compound 39)Dopamine D3Single-digit nMShowed >150-fold selectivity over D2 receptor. acs.org
N-phenylpiperazine analog (Compound 6a)Dopamine D31.4 nM>400-fold selective over D2 receptor. mdpi.com
N-phenylpiperazine analog (Compound 6a)Serotonin 5-HT1A199 nMDemonstrates significantly lower affinity compared to D3 receptor. mdpi.com
Spiro[chromene-2,4′-piperidine]s (e.g., Compound 8)Serotonin 5-HT2CPotent partial agonistIdentified as a new class of 5-HT2C selective agonists. nih.gov

Modulation of Protein Expression Levels

Widely Interspaced Zinc Finger Motif (WIZ) proteins: WIZ is a zinc finger protein that functions as a core subunit of the G9a-GLP histone methyltransferase complex. nih.govnih.gov This complex is responsible for the majority of histone H3 lysine (B10760008) 9 mono- and di-methylation (H3K9me1/me2), which are marks typically associated with transcriptional repression. nih.gov WIZ plays a crucial role in tethering the G9a enzyme to chromatin and contributes to the stability of the G9a protein. nih.govresearchgate.net Disruption of WIZ expression leads to a global reduction in H3K9me2 levels, altered gene expression, and changes in protein-protein interactions. nih.govnih.gov Currently, there are no available studies in the searched literature that directly link this compound or related piperidine compounds to the modulation of WIZ protein expression levels.

Cellular Pathway Interventions

Induction of Apoptosis in Research Cell Lines

Compounds containing the piperidine scaffold have demonstrated the ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. researchgate.netnih.gov The piperidine-2,6-dione structure is also a scaffold of interest for developing anticancer agents. researchgate.net Studies on piperine (B192125), an alkaloid containing a piperidine ring, have shown it induces apoptosis in lung, breast, and oral cancer cells. researchgate.netresearchgate.netmdpi.com This process is often characterized by morphological changes such as the formation of apoptotic bodies and is mediated by the activation of caspase enzymes. researchgate.netmdpi.com For example, piperine was found to induce apoptosis in human oral cancer (HSC-3) cells, which was confirmed by DAPI staining and analysis of apoptosis-related proteins. mdpi.com Similarly, other novel piperidone compounds have been shown to efficiently kill tumorigenic cells like HL-60 (human leukemia) cells via apoptosis. nih.gov

Investigation of Signaling Pathway Modulation

The pro-apoptotic effects of piperidine-containing compounds are mediated through their intervention in key cellular signaling pathways. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is common in cancer. Piperine has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.commdpi.com Inhibition of this pathway was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, regulate a wide range of cellular processes, including apoptosis. mdpi.com Piperidine derivatives can differentially modulate these pathways. For instance, in colorectal cancer cells, piperine was found to activate p38 and p-ERK while reducing the phosphorylation of JNK, contributing to its pro-apoptotic effects. mdpi.com

Mitochondrial (Intrinsic) Apoptosis Pathway: Many piperidine compounds trigger the intrinsic pathway of apoptosis. nih.govresearchgate.net This is often initiated by an increase in intracellular reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. nih.gov This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of effector caspases, such as caspase-3 and caspase-9, ultimately executing cell death. nih.govnih.gov The regulation of the Bax/Bcl-2 protein ratio is crucial in this process, with a higher Bax:Bcl-2 ratio promoting apoptosis. nih.govmdpi.com

Effects on Cellular Proliferation in in vitro Research Models

The piperidine-2,6-dione (glutarimide) core is a key structural feature in several compounds with recognized antiproliferative activity. Research into various glutarimide (B196013) derivatives has demonstrated their potential to inhibit the growth of human cancer cell lines.

One study reported the antiproliferative activities of nine glutarimide derivatives against three human cancer cell lines: HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and MDA-MB-453 (breast cancer). rsc.org Among the tested compounds, 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione, which features a 12-membered ketone ring attached to the glutarimide structure, was the most potent against all cell lines, with IC50 values ranging from 9 to 27 μM. rsc.org Another derivative, ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate, also showed activity. rsc.org

Further research on glutarimide-containing polyketides has also revealed cytotoxic activities. For instance, gladiofungins F and G, isolated from Burkholderia gladioli, exhibited weak activity against HCT116 (colon cancer) and BT-20 (breast cancer) cell lines, with IC50 values of 18.2 μM and 11.3 μM, respectively. nih.gov Streptoglutarimide H, a glutarimide from a marine-derived actinomycete, showed significant inhibition of various lung cancer cell lines with IC50 values between 1.69 and 5.24 µM. researchgate.net

The antiproliferative effects of some glutarimide derivatives have been linked to their interaction with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. nih.gov This interaction can lead to the degradation of specific transcription factors, ultimately inhibiting the growth of cancer cells, particularly in multiple myeloma. nih.gov

Compound DerivativeCell LineActivity (IC50)Source
2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trioneHeLa, K562, MDA-MB-4539-27 µM rsc.org
Gladiofungin FHCT11618.2 µM nih.gov
Gladiofungin GBT-2011.3 µM nih.gov
Streptoglutarimide HA549, H157, H460, H1299, H1703, PC9 (Lung Cancer)1.69–5.24 µM researchgate.net

Preclinical Behavioral Models for Activity Assessment (e.g., Antipsychotic Models in Mice)

The piperidine-2,6-dione scaffold has been investigated for its potential in developing atypical antipsychotic agents. A study focused on synthesizing derivatives that combine potent dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor properties. nih.gov

One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, was evaluated in preclinical behavioral models predictive of antipsychotic activity in mice. nih.gov The following models were used:

Apomorphine-induced climbing behavior: This model is used to screen for dopamine D2 receptor antagonism, a key mechanism of antipsychotic drugs. The tested piperidine-2,6-dione derivative was found to inhibit this behavior. nih.gov

MK-801-induced hyperactivity: MK-801 is an NMDA receptor antagonist that induces hyperactivity in rodents, mimicking certain psychotic symptoms. The derivative also inhibited this induced hyperactivity, suggesting potential efficacy against positive symptoms of psychosis. nih.gov

Notably, the compound demonstrated these effects without inducing extrapyramidal symptoms, a significant side effect of many older antipsychotic medications. nih.gov Its potency in these models was reported to be greater than that of clozapine, an established atypical antipsychotic. nih.gov

In vitro Antimicrobial and Antifungal Activity Studies

Research has explored the antimicrobial potential of glutarimide derivatives against various bacterial and fungal strains. A study of nine different glutarimide derivatives found that Gram-positive bacteria were generally more susceptible to these compounds than Gram-negative bacteria. nih.gov The most effective antibacterial activity was observed with ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.625 mg/mL. nih.gov

In the realm of antifungal research, the glutarimide antibiotic streptimidone, produced by Micromonospora coerulea, has demonstrated significant activity. mdpi.com This compound was effective at inhibiting the growth of several plant pathogenic fungi. mdpi.com For example, it showed strong efficacy against the development of Phytophthora capsici on pepper plants, Botrytis cinerea on cucumber plants, and Magnaporthe grisea on rice plants. mdpi.com

Compound DerivativeOrganismActivity (MIC)Source
Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoateBacillus cereus0.625 mg/mL nih.gov
StreptimidonePhytophthora capsici3-10 µg/mL mdpi.com
Didymella bryoniae
Magnaporthe grisea
Botrytis cinerea

Antiparasitic Activity Research (e.g., against Trypanosoma cruzi)

While the broader class of piperidine-containing compounds has been investigated for various antiparasitic activities, specific research on the in vitro activity of this compound or other simple glutarimide derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, is not extensively documented in the reviewed literature. Studies on compounds with activity against this parasite have often focused on other chemical scaffolds, such as nitro-derivatives or more complex heterocyclic systems. researchgate.netnih.gov Therefore, a clear profile of the anti-Trypanosoma cruzi activity for the glutarimide core structure remains to be established.

Exploration of General Pharmacological Profiles in Research Settings

The piperidine-2,6-dione nucleus has been explored for a range of other pharmacological activities in preclinical research.

Analgesic Activity: Several studies have investigated 2,6-piperidinedione derivatives for their potential analgesic effects. One study evaluated a selection of newly synthesized derivatives and found that they exhibited significant analgesic properties in rats when administered intraperitoneally. malariaworld.org

Anti-inflammatory Activity: Glutarimide derivatives have shown promise as anti-inflammatory agents. nih.gov A novel derivative, 3-[(dodecylthiocarbonyl)-methyl]-glutarimide (DTCM-G), was found to ameliorate experimental colitis in murine models. mdpi.com This effect was associated with the inhibition of macrophage infiltration and the expression of inflammatory cytokines such as TNF-α and IL-6. mdpi.com In in vitro studies using RAW264.7 macrophage cells, DTCM-G suppressed the production of these pro-inflammatory cytokines induced by lipopolysaccharide (LPS). mdpi.com

Antioxidant Activity: The antioxidant potential of piperidine derivatives has been a subject of investigation. The core structure is considered a candidate for developing potent antioxidant agents. The planar nature of the heterocyclic ring allows for various substitutions that can influence its free radical scavenging capabilities.

Antihypertensive and Antimalarial Activity: While the general class of piperidine derivatives has been explored for a wide range of pharmacological effects, including antihypertensive and antimalarial activities, specific research focusing on the this compound scaffold in these areas is limited in the available literature. nih.gov Research into antimalarial agents has included structurally similar compounds like phthalimide (B116566) analogs, but direct data on glutarimide derivatives is less common. rsc.org

Applications As Research Probes and Chemical Tools

Utilization in Chemical Biology for Elucidating Biological Pathways

The piperidine-2,6-dione moiety is central to the mechanism of a class of compounds known as immunomodulatory drugs (IMiDs). These molecules function by binding to the CRBN protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event effectively hijacks the E3 ligase machinery, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of target proteins that would not normally be recognized.

This mechanism has been a pivotal tool in chemical biology for:

Protein Knockdown: By designing molecules that bind to both CRBN and a protein of interest, researchers can induce the targeted degradation of that protein. This technique, often referred to as PROteolysis TArgeting Chimeras (PROTACs), where one end binds the target and the other binds an E3 ligase like CRBN, allows for the rapid and reversible depletion of a protein, enabling the study of its function within cellular pathways.

Pathway Dissection: The ability to selectively degrade specific proteins allows for precise dissection of complex biological pathways. For example, derivatives of the piperidine-2,6-dione scaffold have been used to target and degrade transcription factors, revealing their roles in gene regulation and disease progression. acs.org In research concerning sickle cell disease and β-thalassemia, novel substituted piperidine-2,6-dione derivatives have been developed to reduce the expression of the Widely Interspaced Zinc Finger Motif (WIZ) protein, which in turn induces fetal hemoglobin expression. acs.orgacs.org

Understanding Ubiquitination: The use of these compounds has significantly advanced the understanding of the ubiquitin-proteasome system. They serve as chemical probes to study the dynamics of E3 ligase complexes, substrate recognition, and the consequences of targeted protein degradation. google.com

Development of Analogs as Probes for Target Engagement Studies

Target engagement is a critical concept in drug discovery and chemical biology, confirming that a molecule binds to its intended biological target in a complex cellular environment. Analogs of 4-(hydroxymethyl)piperidine-2,6-dione are developed as probes to measure and validate this interaction, particularly with the CRBN protein. google.com

Methods for developing and using these probes include:

Affinity Probes: The core scaffold can be chemically modified by attaching a reporter tag, such as a fluorophore, a biotin (B1667282) molecule, or a photo-crosslinker, while preserving its binding affinity for CRBN. These tagged analogs can be used in techniques like fluorescence polarization, pull-down assays, or photo-affinity labeling to visualize and quantify the interaction with the target protein.

Competitive Displacement Assays: A tagged high-affinity ligand for CRBN can be used in a competitive binding assay. The ability of a new, untagged analog of this compound to displace the tagged probe provides a quantitative measure of its binding affinity (e.g., IC50). This is a common method for screening libraries of compounds to identify potent binders.

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of a target protein upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein (e.g., CRBN) is quantified. A successful binding event typically increases the protein's stability at higher temperatures.

These target engagement studies are essential for validating that a chemical probe is interacting with its intended target, which is the first step in confirming its mechanism of action and interpreting its biological effects. nih.gov

Research into Novel Materials and Polymers Incorporating Piperidine-2,6-dione Scaffolds

The piperidine (B6355638) scaffold is not only valuable in pharmacology but also as a building block in materials science. Researchers are exploring the incorporation of piperidine-containing compounds into polymers and films to create novel materials with specific functional properties, such as for biomedical applications. nih.gov

An example is the development of piperidine-based sodium alginate/poly(vinyl alcohol) (PVA) films. In one study, 3-oxo-3-(piperidin-1-yl)propanenitrile was synthesized and incorporated into a sodium alginate/PVA polymer blend. The resulting films were analyzed for their physicochemical, morphological, and mechanical properties. Such research demonstrates the versatility of the piperidine scaffold in creating new materials for potential applications like controlled drug release or bioactive surfaces. nih.gov

Table 1: Properties of Piperidine-Based Polymer Films

PropertyObservationImplication
Morphology (SEM)Films showed smooth and homogenous surfaces.Good miscibility of the polymer blend and the piperidine compound.
Crystallinity (XRD)The incorporated piperidine compound affected the crystallinity of the polymer network.Potential to modulate the physical properties of the material.
Thermal StabilityThe addition of the piperidine compound enhanced thermal stability.Improved durability of the material for various applications.
Mechanical PropertiesThe films exhibited good mechanical properties.Suitable for applications requiring physical integrity, such as films or coatings.
BioactivityFilms exhibited promising antimicrobial activities.Potential for use in medical devices or packaging to prevent microbial growth.

This table is based on findings reported for piperidine-based sodium alginate/PVA films. nih.gov

Analytical Methodologies for Detection and Quantification in Research Samples

Accurate detection and quantification of this compound and its analogs in research samples (e.g., cell lysates, plasma) are essential for pharmacokinetic studies and for correlating compound concentration with biological activity. The analytical methods employed are typically based on chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique used to separate the analyte of interest from a complex mixture. A reverse-phase (RP) HPLC method is commonly used, where the mobile phase typically consists of acetonitrile (B52724) and water with an acid modifier like formic acid or phosphoric acid. sielc.com The compound is separated on a C18 or similar column based on its polarity.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer detector (LC-MS) allows for highly sensitive and specific detection. Electrospray ionization (ESI) is a common technique used to ionize the molecule. researchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the parent compound or in tandem mass spectrometry (MS/MS) mode for even greater specificity by monitoring a specific fragmentation pattern.

Derivatization for Specific Analytical Methods: The hydroxymethyl (-CH₂OH) group on the 4-position of the piperidine ring offers a chemical handle for derivatization. This process involves reacting the hydroxyl group to attach another chemical moiety, which can enhance the analyte's properties for a specific analytical method. For instance, in a method developed for detecting aldehydes, 2-(hydroxymethyl)piperidine was used as a derivatizing agent to form an oxazolidine (B1195125) derivative. cdc.gov A similar strategy could be employed for this compound:

For Gas Chromatography (GC): The hydroxyl group can be silylated (e.g., with BSTFA) to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

For HPLC-UV/Fluorescence: A chromophore or fluorophore could be attached to the hydroxyl group to significantly enhance detection by UV-Vis or fluorescence detectors, which is useful when a mass spectrometer is not available or when higher sensitivity is needed.

Table 2: Summary of Analytical Methodologies

TechniquePrincipleApplication Notes
HPLC-UVSeparation based on polarity, detection via UV absorbance of the molecule's chromophore.A standard method for quantification, but may lack sensitivity and specificity in complex matrices.
LC-MSSeparation by HPLC followed by detection based on the mass-to-charge ratio of the ionized molecule.Highly specific and sensitive; the gold standard for quantitative analysis in biological samples. researchgate.net
LC-MS/MSParent ions are selected and fragmented, and a specific fragment ion is monitored for detection.Offers the highest level of specificity and is excellent for complex samples, minimizing matrix interference.
GC-MS with DerivatizationThe hydroxyl group is chemically modified to increase volatility for separation by GC and detection by MS.Useful alternative to LC-MS, particularly if GC instrumentation is preferred.

Q & A

Q. What are the established synthetic routes for 4-(Hydroxymethyl)piperidine-2,6-dione?

Methodological Answer: The compound can be synthesized via condensation reactions or Mitsunobu protocols. For example, Mitsunobu reactions are effective for introducing hydroxymethyl groups into heterocyclic systems, as demonstrated in the synthesis of 2,6-bis(2-pyridyl)-4(1H)-pyridone derivatives . Additionally, multi-step synthetic routes involving ketone intermediates (e.g., piperidine-2,6-dione) followed by hydroxymethylation under basic conditions (e.g., NaOH in dichloromethane) are viable . Optimization of reaction parameters (solvent, temperature, and catalyst) is critical for yield improvement.

Q. What safety precautions are required when handling this compound?

Methodological Answer: Follow GHS hazard classifications: wear nitrile gloves, lab coats, and goggles to mitigate skin/eye irritation (Category 2/2A). Use fume hoods to avoid inhalation (STOT SE 3) . Store in airtight containers away from oxidizers. In case of exposure, rinse skin with soap/water or eyes with water for 15 minutes, and seek medical attention .

Q. How can researchers assess the purity of this compound?

Methodological Answer: Employ HPLC with a C18 column (acetonitrile/water mobile phase) for quantitative analysis. Confirm structural integrity via 1^1H/13^13C NMR (e.g., δ~4.2 ppm for hydroxymethyl protons) and FT-IR (C=O stretching at ~1700 cm1^{-1}). Mass spectrometry (ESI-MS) can validate molecular ion peaks .

Advanced Research Questions

Q. How can polymorphic forms of this compound be characterized?

Methodological Answer: Polymorphs are identified using X-ray diffraction (XRD) for crystal structure determination and differential scanning calorimetry (DSC) to analyze thermal transitions (melting points, enthalpy changes). Thermogravimetric analysis (TGA) assesses stability under heating. For example, polymorphs of structurally similar 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione were differentiated via XRD lattice parameters .

Q. How should researchers address contradictions in reported biological activity data for piperidine-2,6-dione derivatives?

Methodological Answer: Conduct systematic replication studies with standardized assay conditions (e.g., cell lines, incubation times). Use computational tools (e.g., molecular docking) to correlate structural variations (e.g., substituent positions) with activity differences. Cross-validate findings using orthogonal methods, such as enzyme inhibition assays vs. cytotoxicity screens .

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply factorial design to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). For example, a 23^3 factorial design can identify optimal conditions for Mitsunobu reactions by testing combinations of triphenylphosphine, diethyl azodicarboxylate, and solvent ratios. Response surface methodology (RSM) further refines parameter ranges .

Q. What decomposition products form when this compound is exposed to thermal stress?

Methodological Answer: Perform pyrolysis-GC/MS at incremental temperatures (100–300°C). Detect volatile decomposition products like CO, NOx_x, and fragmented aldehydes via mass spectral libraries. Compare with control samples to distinguish thermal degradation pathways .

Q. How can in vitro biological activity of this compound derivatives be systematically evaluated?

Methodological Answer: Use tiered assays:

  • Primary screens : Antibacterial activity via broth microdilution (MIC determination against S. aureus, E. coli).
  • Secondary screens : Enzyme inhibition (e.g., acetylcholinesterase for neuroactivity) with spectrophotometric monitoring.
  • Tertiary validation : Cytotoxicity assays (MTT/propidium iodide) on human cell lines to exclude nonspecific effects .

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